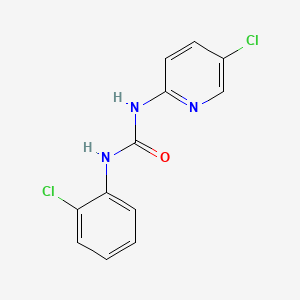
N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture and horticulture. It is a white crystalline solid that is insoluble in water and has a melting point of 158-159°C. Diuron belongs to the family of substituted urea herbicides and is used to control weeds in crops such as cotton, sugar cane, fruit trees, and vegetables.
Scientific Research Applications
Materials Science and Optoelectronics
A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, demonstrates significant electro-optic properties with potential applications in nonlinear optics and optoelectronic device fabrication. This compound showcases exceptional second and third harmonic generation values, significantly surpassing the standard urea molecule, indicating its suitability for advanced optoelectronic applications (Shkir et al., 2018).
Chemistry and Molecular Studies
N-(2,4-dimethylphenyl)-N'-(3-pyridy1)urea and its derivatives have been explored for their anion coordination chemistry. These compounds form complexes with inorganic oxo-acids, showcasing a rich variety of hydrogen bond motifs. This property is pivotal for understanding the molecular interactions and designing molecules with specific binding capabilities (Wu et al., 2007).
Environmental Sciences
The degradation of antimicrobials such as triclosan and triclocarban through electro-Fenton systems demonstrates the potential of N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea derivatives in environmental remediation. These systems, employing N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, efficiently remove pollutants, underscoring the importance of such compounds in treating water contaminants (Sirés et al., 2007).
Molecular Design and Synthesis
In the realm of synthetic chemistry, urea derivatives have been identified as positive regulators of cell division and differentiation, with some showing cytokinin-like activity. These synthetic compounds, including N-phenyl-N'-(2-chloro-4-pyridyl)urea (forchlorofenuron, CPPU), play a crucial role in plant morphogenesis studies, highlighting the versatility of urea derivatives in biochemical research (Ricci & Bertoletti, 2009).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(5-chloropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-5-6-11(15-7-8)17-12(18)16-10-4-2-1-3-9(10)14/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDIQLOOAWNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)
![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)
![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)
![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)



![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)
![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)
